![molecular formula C12H20N2S B1630005 [(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine CAS No. 883531-77-9](/img/structure/B1630005.png)
[(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine
Overview
Description
“[(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine” is a chemical compound with the IUPAC name (1-methyl-4-piperidinyl)-N-(2-thienylmethyl)methanamine . It has a molecular weight of 224.37 . This compound is of interest due to its unique biochemical properties .
Synthesis Analysis
The synthesis of piperidone derivatives, which are precursors to the piperidine ring, has been a subject of considerable research . The synthesis process involves the reaction of the free base form of PHP with [11C]methyl trifluoromethanesulfonate at room temperature in N,N-dimethylformamide . The synthesized piperidone analogs have been bio-assayed for their varied activity .Molecular Structure Analysis
The molecular structure of “[(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine” is characterized by a tertiary amine structure that makes it lipophilic . This property allows it to readily cross the blood-brain barrier (BBB) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 224.37 . The InChI code for the compound is 1S/C12H20N2S/c1-14-6-4-11(5-7-14)9-13-10-12-3-2-8-15-12/h2-3,8,11,13H,4-7,9-10H2,1H3 .Mechanism of Action
While the specific mechanism of action for “[(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine” is not detailed in the search results, it’s known that similar compounds act on nicotinic and muscarinic receptors to mediate complex functions, such as attention, memory, cognition, and consciousness .
Safety and Hazards
properties
IUPAC Name |
1-(1-methylpiperidin-4-yl)-N-(thiophen-2-ylmethyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2S/c1-14-6-4-11(5-7-14)9-13-10-12-3-2-8-15-12/h2-3,8,11,13H,4-7,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIMBEKNTLFQHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNCC2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629571 | |
Record name | 1-(1-Methylpiperidin-4-yl)-N-[(thiophen-2-yl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80629571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine | |
CAS RN |
883531-77-9 | |
Record name | 1-(1-Methylpiperidin-4-yl)-N-[(thiophen-2-yl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80629571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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